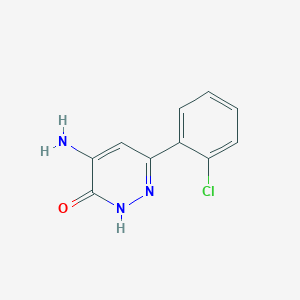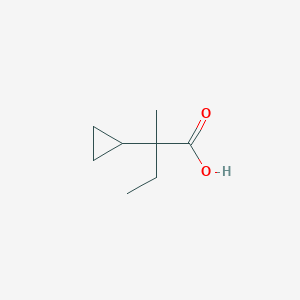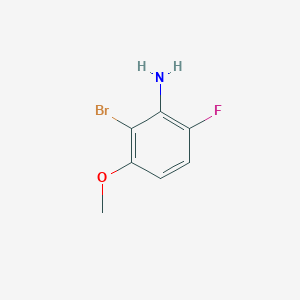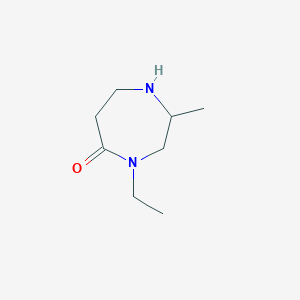
4-Ethyl-2-methyl-1,4-diazepan-5-one
Übersicht
Beschreibung
4-Ethyl-2-methyl-1,4-diazepan-5-one, also known as EMDP, is a chemical compound belonging to the benzodiazepine class of drugs. It is a white, crystalline powder that has been studied for its potential therapeutic applications. EMDP has been found to have a range of biochemical and physiological effects and is being investigated for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-methyl-1,4-diazepan-5-one has been studied for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. It has been found to have anxiolytic, sedative, and anticonvulsant properties, and has been investigated for its potential use in the treatment of anxiety, depression, and epilepsy. 4-Ethyl-2-methyl-1,4-diazepan-5-one has also been studied for its potential use in the treatment of substance use disorders, such as alcohol and opioid dependence. Additionally, 4-Ethyl-2-methyl-1,4-diazepan-5-one has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Wirkmechanismus
The exact mechanism of action of 4-Ethyl-2-methyl-1,4-diazepan-5-one is not yet fully understood. It is believed to act on the GABA-A receptor complex, which is responsible for mediating inhibitory neurotransmission in the brain. 4-Ethyl-2-methyl-1,4-diazepan-5-one is thought to bind to the GABA-A receptor and increase its affinity for the neurotransmitter GABA, resulting in an increased inhibitory effect. This increased inhibition of neuronal activity is thought to be responsible for the therapeutic effects of 4-Ethyl-2-methyl-1,4-diazepan-5-one.
Biochemical and Physiological Effects
4-Ethyl-2-methyl-1,4-diazepan-5-one has been found to have a range of biochemical and physiological effects. In animal studies, 4-Ethyl-2-methyl-1,4-diazepan-5-one has been found to reduce anxiety-like behavior, reduce seizure activity, and reduce alcohol consumption. Additionally, 4-Ethyl-2-methyl-1,4-diazepan-5-one has been found to reduce levels of the stress hormone cortisol and to increase levels of the neurotransmitter serotonin in the brain. 4-Ethyl-2-methyl-1,4-diazepan-5-one has also been found to reduce inflammation, oxidative stress, and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Ethyl-2-methyl-1,4-diazepan-5-one in laboratory experiments has several advantages and limitations. One advantage is that 4-Ethyl-2-methyl-1,4-diazepan-5-one is relatively easy to synthesize and can be easily scaled up for larger quantities. Additionally, 4-Ethyl-2-methyl-1,4-diazepan-5-one is relatively stable and has a long shelf life. One limitation of 4-Ethyl-2-methyl-1,4-diazepan-5-one is that it is not water-soluble, which can make it difficult to work with in laboratory experiments. Additionally, 4-Ethyl-2-methyl-1,4-diazepan-5-one is not widely available and is often difficult to obtain.
Zukünftige Richtungen
The potential future directions for 4-Ethyl-2-methyl-1,4-diazepan-5-one are numerous. One potential direction is to further investigate its potential therapeutic applications, such as in the treatment of anxiety, depression, and substance use disorders. Additionally, 4-Ethyl-2-methyl-1,4-diazepan-5-one could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. 4-Ethyl-2-methyl-1,4-diazepan-5-one could also be further investigated for its potential use in the treatment of epilepsy and other neurological disorders. Finally, 4-Ethyl-2-methyl-1,4-diazepan-5-one could be studied for its potential use as an anxiolytic, sedative, and anticonvulsant in humans.
Eigenschaften
IUPAC Name |
4-ethyl-2-methyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10-6-7(2)9-5-4-8(10)11/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWMNJTKLPJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-methyl-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



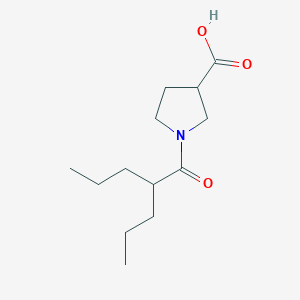
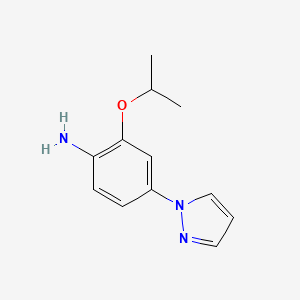

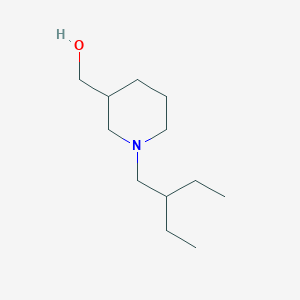
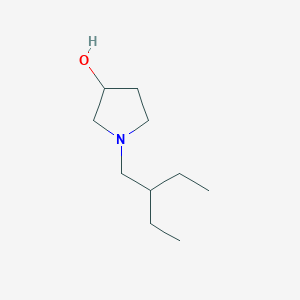
![N-[2-(3-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1472229.png)


